Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate
Description
Chemical Identity and Structural Classification
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is a fluorinated ester with the molecular formula C₁₆H₂₀F₂O₃ and a molecular weight of 298.32 g/mol . Its structure comprises three distinct moieties (Figure 1):
- Ethyl ester group : A -COOCH₂CH₃ unit at the terminal position.
- Eight-carbon aliphatic chain : A linear backbone with a ketone group at the eighth carbon.
- 2,5-Difluorophenyl group : A benzene ring substituted with fluorine atoms at the 2- and 5-positions, bonded to the ketone.
The compound belongs to the carboxylic acid esters class, specifically fluorinated derivatives with aldehyde/ketone functionalities. Its structural features contribute to unique physicochemical properties, including enhanced thermal stability and lipophilicity due to fluorine’s electronegativity and low polarizability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₂O₃ |
| Molecular Weight | 298.32 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F |
| InChI Key | KVSVHCRYRYTMIX-UHFFFAOYSA-N |
Nomenclature and Registry Information
The compound is systematically named under IUPAC guidelines as This compound , reflecting its esterified octanoic acid backbone and substituted aryl group. Key registry identifiers include:
- CAS Registry Number : 898753-22-5
- PubChem CID : 24727399
- DSSTox Substance ID : DTXSID70645624
- Wikidata Entry : Q82557808
Common synonyms include MFCD01320288 and AKOS016023070, used in commercial catalogs and research databases.
Historical Context in Fluorinated Ester Chemistry
Fluorinated esters emerged as critical compounds in the mid-20th century, driven by advances in organofluorine chemistry. Early work by Simons and Block in the 1930s on fluorocarbon liquids laid the groundwork for later applications in materials science. The development of direct fluorination techniques in the 1940s–1950s enabled precise synthesis of fluorinated aromatic esters, including derivatives like this compound.
Notably, the compound’s synthesis leverages modern cross-coupling reactions , such as Suzuki-Miyaura couplings, which integrate fluorinated aryl boronic acids with ester precursors. These methods contrast with earlier approaches using hazardous fluorinating agents like elemental fluorine.
Research Significance in Organofluorine Chemistry
The compound’s 2,5-difluorophenyl group exemplifies strategic fluorination to modulate bioactivity and material properties. Fluorine’s strong C-F bond (480 kJ/mol) and steric mimicry of hydrogen enhance metabolic stability and binding selectivity in pharmaceuticals. For example, fluorinated esters are pivotal in:
- Lithium-ion battery electrolytes : Fluorinated carboxylate esters like this compound improve low-temperature performance and electrochemical stability.
- Pharmaceutical intermediates : The ketone and ester groups serve as synthetic handles for further functionalization.
Table 2: Applications in Advanced Materials
Properties
IUPAC Name |
ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVHCRYRYTMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645624 | |
| Record name | Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-22-5 | |
| Record name | Ethyl 2,5-difluoro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,5-difluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 8-(2,5-Difluorophenyl)-8-oxooctanoic acid.
Reduction: Ethyl 8-(2,5-difluorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₆H₁₈F₂O₃
Molecular Weight : Approximately 298.33 g/mol
Functional Groups : Ethyl ester, difluorophenyl moiety, and an octanoate backbone.
The presence of fluorine atoms in the difluorophenyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Chemistry
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in synthetic organic chemistry.
- Synthesis Pathways : It can undergo oxidation, reduction, and substitution reactions to form various derivatives. For example:
- Oxidation leads to the formation of octanoic acid derivatives.
- Reduction can yield hydroxylated products.
- Substitution may produce a range of esters or amides.
Biology
This compound has been investigated for its potential biological activities, particularly concerning enzyme inhibition and protein-ligand interactions. Initial studies suggest that it may exhibit:
- Antimicrobial Properties : this compound has shown promise in preliminary tests against various microbial strains.
- Anti-inflammatory Effects : There is evidence suggesting its capability to modulate inflammatory pathways, indicating potential therapeutic applications for treating inflammatory diseases.
Case Studies
- Antimicrobial Activity Study : A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Gram-positive bacteria. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound.
- Anti-inflammatory Mechanism Investigation : Research into the anti-inflammatory effects revealed that this compound modulates cytokine production in vitro. The study utilized cell lines exposed to inflammatory stimuli and measured cytokine levels post-treatment with this compound.
Mechanism of Action
The mechanism of action of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxooctanoate moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent type (e.g., methoxy, methyl) and substitution patterns on the phenyl ring. These variations significantly influence electronic properties, solubility, and reactivity. Below is a detailed comparison:
Substituent Effects and Molecular Features
*Calculated based on structural analogs.
Key Differences and Implications
Methoxy groups in analogs (e.g., 3,5-dimethoxyphenyl derivative) donate electron density, stabilizing the phenyl ring and reducing electrophilicity .
Solubility and Lipophilicity: Fluorine’s electronegativity may reduce solubility in nonpolar solvents compared to methyl-substituted analogs (e.g., 2,5-dimethylphenyl derivative) . Methoxy groups improve water solubility due to hydrogen-bonding capacity, whereas methyl groups enhance lipid membrane permeability .
Steric Considerations :
- Ortho-substituted analogs (e.g., 2,6-dimethoxyphenyl) exhibit steric hindrance, which may limit reactivity at the ketone or ester functional groups .
Biological Activity
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological evaluations based on diverse research findings.
This compound is characterized by its unique structure that includes a difluorophenyl moiety and an oxooctanoate backbone. The compound can be synthesized through various organic reactions, including asymmetric synthesis methods utilizing ketoreductases, which enhance its enantioselectivity and yield.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H18F2O3 |
| Molecular Weight | 284.30 g/mol |
| CAS Number | 1558011-18-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been noted for its potential role as an inhibitor or modulator of various enzymes and receptors.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Binding : Preliminary studies suggest that it may interact with specific receptors, potentially influencing signaling pathways related to inflammation and pain modulation.
Pharmacological Evaluations
Research has demonstrated that this compound exhibits various biological effects:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development in antibiotic therapies.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in vitro, showing a reduction in pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokines | |
| Enzyme inhibition | Modulation of metabolic pathways |
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : In a controlled laboratory setting, the compound was administered to cultured human cells to assess its cytotoxicity and anti-inflammatory effects. Results indicated a significant reduction in cell viability at high concentrations but effective anti-inflammatory responses at lower doses.
- Case Study 2 : Animal models were utilized to study the pharmacokinetics and pharmacodynamics of the compound. Findings revealed a favorable absorption profile with notable bioactivity related to pain relief and inflammation reduction.
Future Directions
Research on this compound is still in its early stages, but the promising results warrant further investigation. Future studies should focus on:
- In Vivo Studies : To better understand the pharmacological effects and safety profiles in living organisms.
- Mechanistic Studies : To elucidate the specific molecular pathways influenced by this compound.
- Clinical Trials : To evaluate its efficacy in human populations for potential therapeutic applications.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate, and how are intermediates purified? A: A common method involves coupling reactions using carbodiimide-based reagents (e.g., N,N-diisopropylcarbodiimide, DIC) to activate carboxylic acid intermediates. For example, methyl 8-oxooctanoate derivatives can be synthesized via DIC-mediated coupling of 8-methoxy-8-oxooctanoic acid with fluorophenyl amines or ketones . Purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization in solvents like dichloromethane or ethanol is recommended for crystalline intermediates .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield in the synthesis of this compound? A: Catalyst screening (e.g., HOBt/DMAP for reduced side reactions) and solvent selection (polar aprotic solvents like DMF or CH₂Cl₂) are critical. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.1 acid-to-amine) should be systematically tested. Advanced techniques like microwave-assisted synthesis may reduce reaction time while maintaining yield .
Physicochemical Characterization
Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and ester carbonyl (δ ~170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm .
Stability and Storage
Q: What storage conditions are recommended to maintain the stability of this compound? A: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption. Periodic stability testing via HPLC is advised to detect degradation .
Analytical Method Development
Q: How can researchers develop a robust UPLC-MS method for quantifying trace impurities in this compound? A: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Gradient elution (5–95% acetonitrile over 10 min) and electrospray ionization (ESI+) in full-scan mode (m/z 100–600) enhance sensitivity. Validate method precision (RSD <2%) and accuracy (spike recovery 90–110%) .
Biological Activity Mechanisms
Q: What structural features of this compound suggest potential antiproliferative or retinoid-like activity? A: The fluorophenyl group enhances lipophilicity (logP ~1.95), aiding membrane penetration. The ketone and ester moieties may act as Michael acceptors or interact with cellular kinases. Comparative studies with atypical retinoids (e.g., 8-oxooctanoate derivatives) indicate possible nuclear receptor modulation .
Contradictory Data Resolution
Q: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound? A: Validate experimental conditions: logP via shake-flask method (octanol/water) and solubility in buffered solutions (pH 2–9). Cross-reference with computational tools (e.g., EPI Suite, ACD/Labs). If data gaps persist, conduct QSPR modeling using descriptors like molar refractivity and topological surface area .
Computational Modeling
Q: Which quantum chemical methods are suitable for predicting the reactivity of this compound in nucleophilic environments? A: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates electrophilicity indices (ω) and Fukui functions to identify reactive sites (e.g., carbonyl carbons). Molecular dynamics simulations (AMBER force field) model solvation effects in aqueous media .
Degradation Pathways
Q: What are the primary degradation products of this compound under acidic or oxidative conditions? A: Acidic hydrolysis cleaves the ester to yield 8-(2,5-difluorophenyl)-8-oxooctanoic acid. Oxidative stress (H₂O₂/Fe²⁺) may form epoxides at the octanoate chain. LC-MS/MS with stable isotope labeling (e.g., ¹³C) can track degradation .
Fluorine Substituent Effects
Q: How do the 2,5-difluorophenyl substituents influence the electronic properties of this compound? A: Fluorine’s electron-withdrawing effect reduces electron density on the phenyl ring, stabilizing charge-transfer interactions. Para-fluorine enhances π-stacking, while ortho-fluorine induces steric hindrance, affecting binding to biological targets .
Scalability Challenges
Q: What pilot-scale considerations are critical for synthesizing this compound in multi-gram quantities? A: Optimize solvent recovery (e.g., distill CH₂Cl₂ under reduced pressure) and implement continuous flow reactors for safer handling of reactive intermediates. Monitor exothermic reactions with in-line FTIR and calorimetry. Follow GMP guidelines for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
